1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol
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Overview
Description
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol are organic compounds belonging to the class of dihydronaphthalenes These compounds are characterized by their unique structural features, including multiple methyl groups and a phenylprop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene derivatives and phenylprop-1-en-2-yl precursors.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the products are purified using techniques such as chromatography or recrystallization to obtain the desired compounds in high purity.
Industrial Production Methods
In an industrial setting, the production of these compounds may involve large-scale reactors and optimized reaction conditions to ensure efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups onto the naphthalene ring or the phenylprop-1-en-2-yl moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol have various scientific research applications, including:
Chemistry: These compounds are used as intermediates in the synthesis of more complex organic molecules.
Biology: They are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore their potential therapeutic applications in treating various diseases.
Industry: These compounds are used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, they may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
- 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalene
Uniqueness
The uniqueness of 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol lies in their specific structural features, which confer distinct chemical and biological properties. These compounds may exhibit different reactivity, stability, and biological activity compared to their similar counterparts.
Biological Activity
The compounds 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol and 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol are synthetic derivatives of naphthalene that exhibit significant biological activity. Their molecular formula is C23H28 with a molecular weight of approximately 304.5 g/mol .
Chemical Structure
The structures of these compounds can be represented as follows:
Compound Name | IUPAC Name | Molecular Formula | Molecular Weight |
---|---|---|---|
Compound 6 | 1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol | C23H28 | 304.5 g/mol |
Compound 7 | 1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol | C23H28 | 304.5 g/mol |
Anticancer Properties
Research indicates that these compounds possess anticancer properties . For example, studies have shown that similar naphthalene derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways and the modulation of cell cycle regulators .
In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells such as breast cancer (MCF7) and colon cancer (HCT116) cells. For instance:
Compound | Cell Line | IC50 Value (µM) |
---|---|---|
Compound 6 | MCF7 | 27.3 |
Compound 7 | HCT116 | 6.2 |
These values suggest that the compounds exhibit a dose-dependent response in inhibiting cancer cell growth .
Antioxidant Activity
Both compounds have also been evaluated for their antioxidant activity . Antioxidants are crucial in combating oxidative stress associated with various diseases including cancer and neurodegenerative disorders. The compounds were found to scavenge free radicals effectively in various assays .
The biological activity of these compounds can be attributed to their ability to interact with biological targets such as:
- Nuclear Receptors : These compounds may act on retinoic acid receptors (RARs), influencing gene expression related to cell differentiation and proliferation.
- Enzyme Inhibition : They may inhibit key metabolic enzymes involved in the biosynthesis of cholesterol and other lipids .
- Cell Signaling Pathways : The compounds can modulate signaling pathways such as MAPK/ERK and PI3K/Akt pathways which are critical in cancer progression.
Study on Anticancer Effects
A notable study published in Journal of Medicinal Chemistry explored the anticancer effects of similar naphthalene derivatives. The researchers synthesized several analogs and tested their efficacy against a panel of cancer cell lines. Results indicated that modifications to the naphthalene core significantly enhanced cytotoxicity against MCF7 cells .
Antioxidant Efficacy Study
Another study focused on the antioxidant properties of these compounds used DPPH and ABTS assays to measure free radical scavenging activity. The results showed that both compounds exhibited strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Properties
CAS No. |
9028-48-2 |
---|---|
Molecular Formula |
C46H56O2 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
1,1,4,4-tetramethyl-6-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol;1,1,4,4-tetramethyl-7-(1-phenylprop-1-en-2-yl)-2,3-dihydronaphthalen-2-ol |
InChI |
InChI=1S/2C23H28O/c1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)22(2,3)15-21(24)23(19,4)5;1-16(13-17-9-7-6-8-10-17)18-11-12-19-20(14-18)23(4,5)21(24)15-22(19,2)3/h2*6-14,21,24H,15H2,1-5H3 |
InChI Key |
GQASXCYBZFOWQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C.CC(=CC1=CC=CC=C1)C2=CC3=C(C=C2)C(C(CC3(C)C)O)(C)C |
Origin of Product |
United States |
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